molecular formula C16H17N3O6S B215880 dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate

dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate

Cat. No. B215880
M. Wt: 379.4 g/mol
InChI Key: YILQVMRYAKFPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate, also known as DMOTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMOTC is a thiazolidine derivative that has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In

Mechanism of Action

The mechanism of action of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to have several biochemical and physiological effects. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the activity of histone deacetylases, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the activity of the NF-κB pathway, which leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to activate the AMPK pathway, which leads to the upregulation of glucose uptake and the downregulation of gluconeogenesis in the liver.

Advantages and Limitations for Lab Experiments

Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has several advantages for lab experiments. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is a small molecule that can be easily synthesized and purified. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to have promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
However, dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate also has some limitations for lab experiments. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has poor solubility in water, which can limit its use in some experiments. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate research. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Future studies should focus on the safety and efficacy of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate in humans. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate could also be tested in combination with other drugs to enhance its therapeutic effects. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate could also be modified to improve its solubility and bioavailability.

Synthesis Methods

Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate can be synthesized through a multistep reaction involving the condensation of 2-amino-4-methylthiazole with ethyl acetoacetate, followed by the reaction with dimethyl oxalate and sodium ethoxide. The final product is obtained through the hydrolysis of the diester with sodium hydroxide. The purity of dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate can be improved through recrystallization from ethanol.

Scientific Research Applications

Dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.

properties

Product Name

dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate

Molecular Formula

C16H17N3O6S

Molecular Weight

379.4 g/mol

IUPAC Name

dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H17N3O6S/c1-17-16-19-12(20)7-11(26-16)13(21)18-10-5-8(14(22)24-2)4-9(6-10)15(23)25-3/h4-6,11H,7H2,1-3H3,(H,18,21)(H,17,19,20)

InChI Key

YILQVMRYAKFPHN-UHFFFAOYSA-N

Isomeric SMILES

CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

SMILES

CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CNC1=NC(=O)CC(S1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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